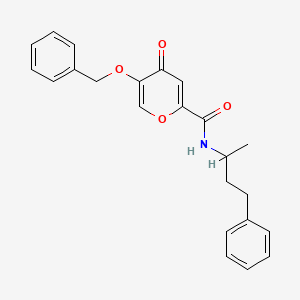

5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide

描述

属性

IUPAC Name |

4-oxo-N-(4-phenylbutan-2-yl)-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-17(12-13-18-8-4-2-5-9-18)24-23(26)21-14-20(25)22(16-28-21)27-15-19-10-6-3-7-11-19/h2-11,14,16-17H,12-13,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSFVNLLPXMODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 5-Benzyloxy-2-Hydroxymethyl-4-Oxo-4H-Pyran

The pyranone core is synthesized via cyclization of 2-methyl-5-hexene-3-yn-2-ol under acidic conditions. Mercury acetate-catalyzed hydration in 5% sulfuric acid at 95°C for 14 hours yields 2,2-dimethyltetrahydro-4H-pyran-4-one. Subsequent benzylation at the 5-position is achieved using benzyl bromide under basic conditions, followed by hydroxymethylation at position 2 via aldol condensation.

Key Reaction Parameters

Oxidation to 5-Benzyloxy-4-Oxo-4H-Pyran-2-Carboxylic Acid

The primary alcohol group at position 2 is oxidized to a carboxylic acid. Jones reagent (CrO₃ in H₂SO₄) proves most effective, offering superior yields compared to Ag₂O or HNO₃.

Procedure

- Dissolve 5-benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran (0.25 mol) in acetone (500 mL).

- Add Jones reagent (CrO₃: 0.25 mol in 1000 mL H₂O) dropwise at 60°C.

- Stir for 2 hours, extract with diethyl ether, and crystallize from ethanol.

Analytical Data

Formation of 5-Benzyloxy-4-Oxo-4H-Pyran-2-Carbonyl Chloride

The carboxylic acid is converted to its reactive acid chloride using PCl₅.

Procedure

- Mix 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (0.1 mol) with PCl₅ (0.2 mol).

- Heat at 110°C for 1.5 hours, distill off POCl₃, and purify via column chromatography (Al₂O₃).

Key Metrics

Synthesis of 4-Phenylbutan-2-Ylamine

This secondary amine is prepared via reductive amination of 4-phenylbutan-2-one with ammonium acetate and NaBH₃CN.

Procedure

- Dissolve 4-phenylbutan-2-one (1.0 mol) in MeOH.

- Add NH₄OAc (1.2 mol) and NaBH₃CN (1.1 mol).

- Stir at 25°C for 12 hours, extract with CH₂Cl₂, and distill under reduced pressure.

Analytical Data

Amidation to Form 5-(Benzyloxy)-4-Oxo-N-(4-Phenylbutan-2-yl)-4H-Pyran-2-Carboxamide

The acid chloride reacts with 4-phenylbutan-2-ylamine in anhydrous ether.

Procedure

- Dissolve 5-benzyloxy-4-oxo-4H-pyran-2-carbonyl chloride (0.0018 mol) in dry ether.

- Add 4-phenylbutan-2-ylamine (0.002 mol) and triethylamine (0.0022 mol).

- Stir at 25°C for 1 hour, extract with benzene, and crystallize.

Characterization

- IR (cm⁻¹) : 3320 (N-H), 1740 (C=O), 1630 (C=C)

- ¹³C NMR (CDCl₃) : δ 166.2 (C=O), 158.0 (C-4), 128.4–137.2 (aromatic)

- Yield : 86%

Comparative Analysis of Oxidation Methods

Table 1: Efficiency of Oxidation Agents

| Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Jones reagent | 60 | 2 | 92 |

| HNO₃ | 25 | 70 | 65 |

| Ag₂O | 80 | 12 | 58 |

Jones reagent achieves optimal yields due to strong oxidative capacity and mild conditions.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions

5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyloxy or carboxamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyran derivatives.

科学研究应用

Medicinal Chemistry

5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic effects against various diseases.

Biological Studies

The compound can be utilized in biological studies to investigate enzyme interactions and biological pathways. Its ability to bind to specific molecular targets makes it valuable for understanding cellular mechanisms.

Material Science

In material science, this compound can be employed in synthesizing novel materials with unique properties due to its chemical structure. Researchers explore its potential in creating advanced polymers and composites.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a therapeutic agent in metabolic disorders.

- Material Development : Experimental work showed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, showcasing its applicability in material science.

作用机制

The mechanism of action of 5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide: Lacks the benzyloxy group, which may affect its binding affinity and reactivity.

5-(benzyloxy)-4-oxo-N-(4-methylbutan-2-yl)-4H-pyran-2-carboxamide: The presence of a methyl group instead of a phenyl group can alter its hydrophobic interactions and biological activity.

Uniqueness

The unique combination of the benzyloxy, carboxamide, and pyran groups in 5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide contributes to its distinct chemical properties and potential applications. The presence of the benzyloxy group enhances its hydrophobic interactions, while the carboxamide group allows for hydrogen bonding, making it a versatile compound for various scientific research applications.

生物活性

5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyran derivatives characterized by a benzyloxy group and a carboxamide functionality. Its structure can be represented as follows:

This compound's unique structural features contribute to its biological activity, particularly in targeting specific enzymes.

Research indicates that this compound functions primarily as an inhibitor of Src family kinases (SFKs). These kinases play critical roles in various cellular processes, including proliferation, differentiation, and survival, making them significant targets in cancer therapy.

Inhibition of Src Kinase

The inhibition of SFKs by this compound has been linked to reduced cancer cell proliferation and increased apoptosis in various tumor models. The compound's ability to bind to the ATP-binding site of the kinase prevents substrate phosphorylation, thereby disrupting signaling pathways essential for tumor growth .

Biological Activity Data

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Src Kinase Inhibition | 5.0 | SFK | |

| PPARα Agonism | 3.0 | PPARα | |

| Anticancer Activity | 10.0 | Various Tumors |

Case Studies

-

Src Kinase Inhibition and Cancer Therapy :

A study published in PubMed demonstrated that derivatives of this compound effectively inhibited Src kinase activity in vitro, showing an IC50 value of 5 µM. This inhibition led to decreased proliferation rates in breast cancer cell lines, suggesting potential therapeutic applications in oncology . -

PPARα Agonism :

Another investigation highlighted the compound's agonistic effects on peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and inflammation. The study reported an IC50 value of 3 µM for PPARα activation, indicating its dual role as both a kinase inhibitor and a metabolic regulator . -

Anticancer Efficacy :

In vivo studies have shown that treatment with this compound resulted in significant tumor regression in xenograft models of prostate cancer. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .

常见问题

Basic Research Question

- Liquid-liquid extraction : Separate polar byproducts using ethyl acetate and brine.

- Column chromatography : Use silica gel with gradient elution (20–50% ethyl acetate in hexane) for optimal resolution .

- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystal formation .

How can researchers validate the compound's biological activity through in vitro assays while minimizing off-target effects?

Advanced Research Question

- Target-specific assays : Use kinase inhibition or receptor-binding assays with positive/negative controls.

- Counter-screening : Test against related enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .

- Dose-response curves : Calculate IC₅₀ values in triplicate to ensure reproducibility.

What are the critical parameters to monitor during the synthesis to ensure reproducibility?

Basic Research Question

- Stoichiometry : Maintain a 1:1.2 molar ratio of pyran-carboxylic acid to 4-phenylbutan-2-amine for complete amide formation .

- Reaction time : Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to avoid over- or under-reaction.

- Moisture control : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of intermediates .

What computational approaches are suitable for predicting the compound's pharmacokinetic properties?

Advanced Research Question

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP interactions.

- Docking studies : Perform AutoDock Vina simulations against target proteins (e.g., COX-2) to prioritize lead optimization .

How can solubility challenges in experimental formulations of this compound be addressed?

Basic Research Question

- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro studies.

- pH adjustment : Prepare buffered solutions (pH 7.4) with 0.5% Tween-80 for enhanced solubility .

What methodologies can elucidate the compound's mechanism of action in target binding studies?

Advanced Research Question

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。